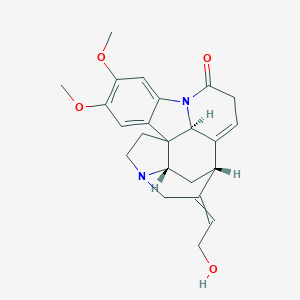
Zearalenone-4-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zearalenone-4-sulfate is a mycotoxin that is produced by the fungi Fusarium graminearum and Fusarium culmorum. This mycotoxin is commonly found in grains such as wheat, barley, and corn. Zearalenone-4-sulfate has been found to have estrogenic activity and can have adverse effects on both humans and animals.
Mecanismo De Acción
Zearalenone-4-sulfate exerts its estrogenic activity by binding to estrogen receptors and activating estrogen-responsive genes. This can lead to the upregulation of genes involved in cell proliferation and differentiation, which can contribute to the development of cancer.
Biochemical and Physiological Effects:
Zearalenone-4-sulfate has been found to have a wide range of biochemical and physiological effects. It can cause oxidative stress, disrupt the balance of hormones in the body, and alter the expression of genes involved in metabolism and immune function. Zearalenone-4-sulfate has also been found to have neurotoxic effects and can cause damage to the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Zearalenone-4-sulfate is a useful tool for studying the effects of estrogenic compounds on biological systems. It can be used to investigate the mechanisms of estrogenic activity and to test the efficacy of potential treatments for estrogen-dependent diseases. However, there are limitations to the use of Zearalenone-4-sulfate in lab experiments. It is a potent toxin and can have adverse effects on the health of animals used in experiments. Careful consideration must be given to the dosage and duration of exposure to minimize these effects.
Direcciones Futuras
There are many potential future directions for research on Zearalenone-4-sulfate. One area of interest is the development of new treatments for estrogen-dependent cancers that target the activity of Zearalenone-4-sulfate. Another area of research is the development of new analytical techniques for the detection and quantification of Zearalenone-4-sulfate in food and feed. Additionally, further studies are needed to understand the mechanisms of Zearalenone-4-sulfate toxicity and to develop effective methods for mitigating its effects on human and animal health.
Conclusion:
In conclusion, Zearalenone-4-sulfate is a mycotoxin that has estrogenic activity and can have adverse effects on both humans and animals. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the impact of Zearalenone-4-sulfate on human and animal health and to develop effective methods for mitigating its effects.
Métodos De Síntesis
The synthesis of Zearalenone-4-sulfate involves the reaction of Zearalenone with sulfuryl chloride in the presence of pyridine. This reaction results in the formation of Zearalenone-4-sulfate. The purity of the synthesized compound can be confirmed through various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
Zearalenone-4-sulfate has been extensively studied for its estrogenic activity and its effects on reproductive health. It has been found to cause reproductive disorders in animals, including reduced fertility, altered estrous cycles, and decreased litter sizes. Zearalenone-4-sulfate has also been linked to breast cancer and other estrogen-dependent cancers in humans.
Propiedades
Número CAS |
132505-04-5 |
|---|---|
Nombre del producto |
Zearalenone-4-sulfate |
Fórmula molecular |
C10H14N2O4S |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
[(4S,12Z)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] hydrogen sulfate |
InChI |
InChI=1S/C18H22O8S/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(26-27(22,23)24)11-16(20)17(13)18(21)25-12/h3,7,10-12,20H,2,4-6,8-9H2,1H3,(H,22,23,24)/b7-3-/t12-/m0/s1 |
Clave InChI |
GQAJNGUAQKYPCH-MIBUCLJRSA-N |
SMILES isomérico |
C[C@H]1CCCC(=O)CCC/C=C\C2=C(C(=CC(=C2)OS(=O)(=O)O)O)C(=O)O1 |
SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OS(=O)(=O)O)O)C(=O)O1 |
SMILES canónico |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OS(=O)(=O)O)O)C(=O)O1 |
Sinónimos |
zearalenone-4-sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)

![4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine](/img/structure/B236570.png)



![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)



![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)

![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)